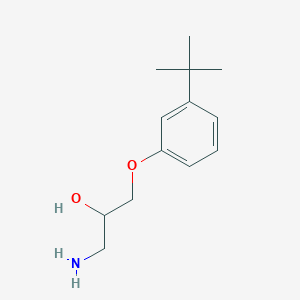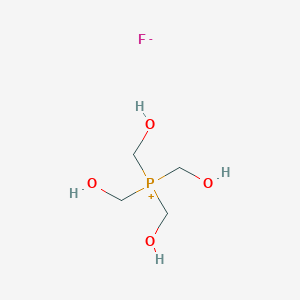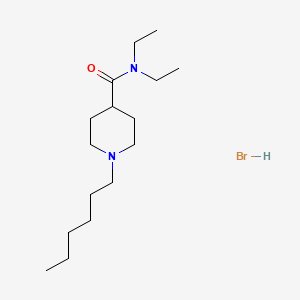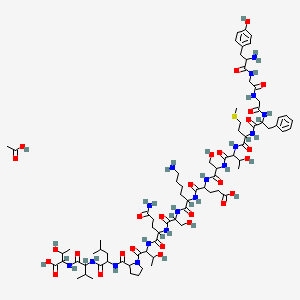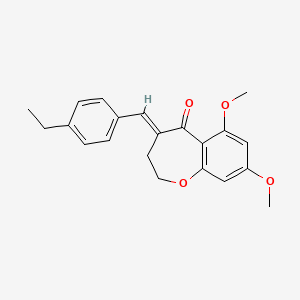
Pkm2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pkm2-IN-3 is a potent inhibitor of pyruvate kinase isoform M2 (PKM2), an enzyme that plays a crucial role in glycolysis. This compound has shown significant potential in inhibiting PKM2-mediated glycolysis and NLRP3 activation, thereby exhibiting anti-neuroinflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pkm2-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Pkm2-IN-3 primarily undergoes inhibition reactions where it binds to the active site of PKM2, preventing its enzymatic activity. This inhibition affects the glycolytic pathway, leading to reduced production of pyruvate and adenosine triphosphate (ATP) .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various functional group precursors. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, characterized by its specific inhibitory activity against PKM2. By inhibiting PKM2, this compound effectively reduces glycolysis and NLRP3 activation, leading to its anti-neuroinflammatory effects .
Aplicaciones Científicas De Investigación
Pkm2-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PKM2 and its effects on glycolysis. In biology, it helps in understanding the role of PKM2 in cellular metabolism and its implications in various diseases .
In medicine, this compound is being investigated for its potential therapeutic applications in treating diseases characterized by abnormal glycolysis, such as cancer and neuroinflammatory disorders. Its ability to inhibit PKM2 makes it a promising candidate for drug development .
In industry, this compound can be used in the development of diagnostic tools and assays to measure PKM2 activity and its inhibition. This can aid in the early detection and monitoring of diseases associated with altered glycolysis .
Mecanismo De Acción
Pkm2-IN-3 exerts its effects by binding to the active site of PKM2, thereby inhibiting its enzymatic activity. PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate to pyruvate. By inhibiting PKM2, this compound disrupts glycolysis, leading to reduced production of pyruvate and ATP .
The inhibition of PKM2 also affects the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. By reducing NLRP3 activation, this compound exhibits anti-neuroinflammatory effects, making it a potential therapeutic agent for neuroinflammatory disorders .
Comparación Con Compuestos Similares
Pkm2-IN-3 is unique in its specific inhibition of PKM2 and its dual effects on glycolysis and NLRP3 activation. Similar compounds include other PKM2 inhibitors like Pkm2-IN-1 and compound 3k, which also target PKM2 but may have different inhibitory potencies and effects on glycolysis .
List of Similar Compounds:- Pkm2-IN-1
- Compound 3k
- Other PKM2 inhibitors with varying IC50 values and effects on glycolysis .
This compound stands out due to its potent inhibitory activity and its potential therapeutic applications in treating diseases characterized by abnormal glycolysis and inflammation .
Propiedades
Fórmula molecular |
C21H22O4 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(4E)-4-[(4-ethylphenyl)methylidene]-6,8-dimethoxy-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C21H22O4/c1-4-14-5-7-15(8-6-14)11-16-9-10-25-19-13-17(23-2)12-18(24-3)20(19)21(16)22/h5-8,11-13H,4,9-10H2,1-3H3/b16-11+ |
Clave InChI |
BQNYBXFXLMWECE-LFIBNONCSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=C/2\CCOC3=C(C2=O)C(=CC(=C3)OC)OC |
SMILES canónico |
CCC1=CC=C(C=C1)C=C2CCOC3=C(C2=O)C(=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
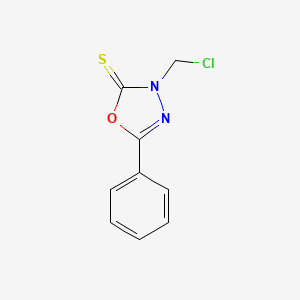

![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
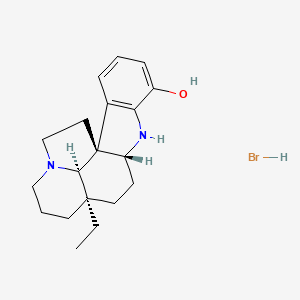
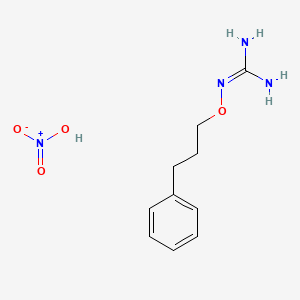
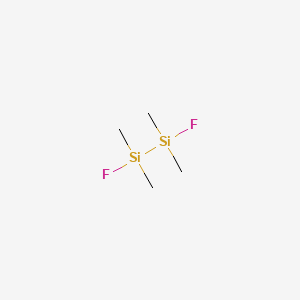
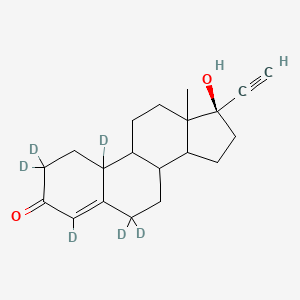
![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
